4-(Thietan-3-yloxy)benzaldehyde

Medicinal Chemistry Physicochemical Property Modulation Bioisostere Design

Medicinal chemists often face a gap in tunable building blocks for modulating lipophilicity and CNS penetration. 4-(Thietan-3-yloxy)benzaldehyde directly addresses this by offering the thietane ring as a superior bioisostere replacement, providing measured logD increases over oxetane analogs. • LogD Increase: Systematic logD enhancement vs. oxetane, enabling improved passive permeability and CNS exposure. • Bioisostere Gateway: Direct precursor for thietane-based carboxylic acid replacements, supported by COX/LOX inhibition data. • Antimicrobial Motif: Scaffold linked to broad-spectrum activity (MIC 0.05 µg/mL) and anti-staphylococcal effects (MIC ≤32 µg/mL). • Matched Pair Studies: Ideal for synthesizing S/O atom-pair analogs to isolate physiochemical contributions in chemical biology.

Molecular Formula C10H10O2S
Molecular Weight 194.25 g/mol
CAS No. 647033-02-1
Cat. No. B12583210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Thietan-3-yloxy)benzaldehyde
CAS647033-02-1
Molecular FormulaC10H10O2S
Molecular Weight194.25 g/mol
Structural Identifiers
SMILESC1C(CS1)OC2=CC=C(C=C2)C=O
InChIInChI=1S/C10H10O2S/c11-5-8-1-3-9(4-2-8)12-10-6-13-7-10/h1-5,10H,6-7H2
InChIKeyPCMONHNUJSIDBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Thietan-3-yloxy)benzaldehyde: Thietane Building Block


4-(Thietan-3-yloxy)benzaldehyde is an organic compound with the molecular formula C10H10O2S and a molecular weight of 194.25 g/mol . It is characterized by a benzaldehyde core linked via an ether bond to a thietane ring—a four-membered sulfur-containing heterocycle. This unique structure distinguishes it from common alkoxybenzaldehydes and oxetane analogs. The compound exists as a versatile synthetic intermediate, with the aldehyde group enabling a range of downstream transformations including oxidation, reduction, and condensation reactions . Its procurement value is rooted in the distinct physicochemical and potential biological properties imparted by the thietane ring, which serves as a motif in medicinal chemistry for modulating drug-like properties [1].

4-(Thietan-3-yloxy)benzaldehyde vs. Simple Analogs


Substituting 4-(Thietan-3-yloxy)benzaldehyde with a generic alkoxybenzaldehyde, such as 4-methoxybenzaldehyde, or even a close heterocyclic analog like 4-(oxetan-3-yloxy)benzaldehyde, disregards the quantifiable differences in physicochemical properties and biological activity conferred by the thietane ring. The sulfur atom in the thietane ring introduces distinct electronic characteristics, lipophilicity, and metabolic stability compared to oxygen-containing oxetanes or simple alkyl ethers [1]. Data from analogous systems show that thietane-containing compounds can exhibit unique antimicrobial profiles not observed in their oxetane counterparts [2]. Furthermore, the thietane ring is a recognized carboxylic acid bioisostere, a property absent in simple alkoxy substituents, making the compound a strategic choice for medicinal chemistry programs focused on property modulation [3].

4-(Thietan-3-yloxy)benzaldehyde: Quantitative Evidence


Enhanced Lipophilicity vs. Oxetane

In a comparative study of bioisosteres, the thietan-3-ol fragment, which is structurally analogous to the thietan-3-yloxy group in 4-(Thietan-3-yloxy)benzaldehyde, systematically increased lipophilicity compared to its oxetane counterpart. The determined logD7.4 for a model thietane-containing compound was predicted and experimentally shown to be higher than that of the corresponding oxetane derivative [1]. This is a direct result of replacing the ring oxygen with sulfur.

Medicinal Chemistry Physicochemical Property Modulation Bioisostere Design

Validated Carboxylic Acid Bioisostere

The thietan-3-ol unit, a direct precursor to the thietan-3-yloxy group in the target compound, has been experimentally validated as a bioisostere for the carboxylic acid functional group. In a study evaluating ibuprofen analogs, the thietan-3-ol derivative (compound 8) inhibited COX-1 and COX-2 derived eicosanoid formation, an activity profile characteristic of the carboxylic acid lead [1]. Simple alkoxybenzaldehydes (e.g., 4-methoxybenzaldehyde) lack this established bioisosteric capability [2].

Medicinal Chemistry Bioisosterism Drug Design

Thietane-Based Antimicrobial Activity

Structural analogs of 4-(Thietan-3-yloxy)benzaldehyde, incorporating the same thietan-3-yloxy motif, have demonstrated significant antimicrobial activity. One analog inhibited Staphylococcus aureus growth with a minimum inhibitory concentration (MIC) of ≤32 µg/mL . Furthermore, a series of thietan-3-yloxy-pyrimidine derivatives exhibited highly potent antibacterial effects, with some compounds achieving MIC values as low as 0.05 µg/mL against Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa [1]. This indicates the thietan-3-yloxy group can contribute to powerful antimicrobial activity, a property not inherent to the benzaldehyde fragment alone.

Antimicrobial Research Anti-MRSA Structure-Activity Relationship

4-(Thietan-3-yloxy)benzaldehyde Applications


CNS-Penetrant Design via Lipophilicity

Medicinal chemists seeking to increase the lipophilicity and membrane permeability of a lead series should use 4-(Thietan-3-yloxy)benzaldehyde as a building block over the corresponding oxetane analog. As established by comparative bioisostere data, the thietane ring systematically increases LogD compared to oxetane, potentially leading to improved passive permeability and CNS penetration [1].

Carboxylic Acid Bioisostere Library Synthesis

For projects where the carboxylic acid moiety is undesirable (e.g., due to poor permeability or rapid Phase II metabolism), 4-(Thietan-3-yloxy)benzaldehyde serves as a direct synthetic gateway to thietane-containing, non-acidic bioisosteres. This application is supported by the experimental validation of the thietan-3-ol unit as a functional carboxylic acid replacement in the context of COX/LOX inhibition [2].

Antimicrobial Compound Libraries

In the search for novel antimicrobial agents against drug-resistant pathogens, 4-(Thietan-3-yloxy)benzaldehyde is a superior starting material. Analogs containing this motif have shown activity ranging from broad-spectrum inhibition (MIC 0.05 µg/mL) to specific anti-staphylococcal effects (MIC ≤32 µg/mL). Using this compound enables the rapid synthesis of focused libraries for hit-to-lead optimization in antibiotic drug discovery [3].

Lipophilicity & Target Engagement Tool

Researchers studying the effect of incremental lipophilicity changes on target engagement can use 4-(Thietan-3-yloxy)benzaldehyde to synthesize matched molecular pairs. By creating two compounds differing only by a single atom (S in thietane vs. O in oxetane), the impact on physicochemical properties and biological activity can be directly attributed, enabling precise chemical biology studies [1].

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